molecular formula C14H9Cl3N2S B2413684 3,6-dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine CAS No. 324540-84-3

3,6-dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine

Cat. No.: B2413684
CAS No.: 324540-84-3
M. Wt: 343.65
InChI Key: YJLTVGGRLPXZOZ-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine is a synthetic chemical reagent of high interest in medicinal chemistry and preclinical pharmaceutical research. This compound features the imidazo[1,2-a]pyridine scaffold, a privileged structure in drug discovery known for its wide range of biological activities. The specific substitution pattern on this core, including the dichloro groups and the (4-chlorophenyl)sulfanyl methyl side chain, makes it a valuable intermediate for the synthesis of more complex molecules. Researchers can utilize this compound in structure-activity relationship (SAR) studies, particularly in programs targeting therapies for various diseases. Its structure suggests potential for further functionalization, allowing for the exploration of new chemical space in the development of bioactive compounds. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. GHS Hazard Statements: H315: Causes skin irritation. H319: Causes serious eye irritation. Precautionary Statements: P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P302 + P352: IF ON SKIN: Wash with plenty of water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Properties

IUPAC Name

3,6-dichloro-2-[(4-chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3N2S/c15-9-1-4-11(5-2-9)20-8-12-14(17)19-7-10(16)3-6-13(19)18-12/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLTVGGRLPXZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC2=C(N3C=C(C=CC3=N2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3,6-dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties, particularly against various strains of bacteria and fungi. Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant antibacterial and antifungal activities. For instance, structural modifications have been explored to enhance efficacy against resistant strains of pathogens .

Antileishmanial Activity

Recent studies have highlighted the compound's potential as an antileishmanial agent. It was found to exhibit activity against Leishmania infantum, with effective concentrations significantly lower than those of established treatments like miltefosine. The compound's improved solubility and stability in biological systems make it a candidate for further development in treating leishmaniasis .

Anticancer Properties

There is emerging evidence that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation. The compound's ability to interfere with specific signaling pathways involved in tumor growth suggests its potential as an anticancer agent. Research is ongoing to elucidate its mechanisms of action and optimize its structure for enhanced activity against various cancer types .

Case Study: Antileishmanial Efficacy

In a study published in Pharmaceuticals, researchers synthesized various derivatives of the compound and evaluated their efficacy against L. infantum. The most promising derivative showed an EC50 value significantly lower than that of traditional treatments, indicating its potential as a new therapeutic option for leishmaniasis .

Case Study: Structural Optimization for Antimicrobial Activity

A research article focused on optimizing the structure of imidazo[1,2-a]pyridine derivatives for enhanced antimicrobial activity revealed that specific substitutions at the phenyl ring improved efficacy against resistant bacterial strains. This study emphasized the importance of molecular modifications in drug design to combat antimicrobial resistance .

Data Table: Summary of Applications

ApplicationDescriptionReferences
Antimicrobial ActivityEffective against various bacterial and fungal strains
Antileishmanial ActivityActive against Leishmania infantum; lower EC50 than traditional treatments
Anticancer PropertiesInhibits cancer cell proliferation; potential for further development

Mechanism of Action

The mechanism of action of 3,6-dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting the bacterial cell wall synthesis . The compound’s ability to interact with various enzymes and receptors makes it a valuable candidate for drug development .

Comparison with Similar Compounds

3,6-dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Biological Activity

3,6-Dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine is a heterocyclic compound notable for its diverse biological activities. This article explores its antimicrobial properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by:

  • Chlorine Atoms : Located at positions 3 and 6 of the imidazo[1,2-a]pyridine ring.
  • Sulfanyl Group : A p-chlorophenylthio group at position 2, which enhances its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that the imidazo[1,2-a]pyridine framework allows for effective binding to enzymes and receptors involved in microbial resistance mechanisms.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of the compound against various pathogens. The following table summarizes key findings from in vitro evaluations:

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.22 - 0.25 μg/mLNot specified
Escherichia coli0.5 - 1.0 μg/mLNot specified
Candida albicans0.5 μg/mLNot specified

These results indicate that the compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Case Studies and Research Findings

  • In Vitro Studies : A study published in the ACS Omega journal evaluated the antimicrobial activities of various derivatives of imidazo[1,2-a]pyridine compounds. The results showed that derivatives similar to this compound displayed strong inhibitory effects on bacterial biofilm formation and growth inhibition in pathogenic isolates .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound inhibits key metabolic pathways in bacteria, leading to cell death. Specifically, it was found to disrupt cell wall synthesis and interfere with protein synthesis processes .
  • Potential Therapeutic Applications : Due to its effective antimicrobial properties, researchers are exploring its use as a potential therapeutic agent against resistant bacterial strains and fungal infections .

Q & A

Q. Resolution strategies :

  • Controlled SAR studies : Systematically vary one substituent while holding others constant.
  • Computational docking : Identify steric/electronic mismatches between analogs and targets .

Advanced: How can computational modeling predict binding modes with biological targets?

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases) or receptors. Key parameters:
    • Ligand preparation : Optimize protonation states of the imidazo[1,2-a]pyridine core at physiological pH.
    • Binding pocket analysis : The sulfenylmethyl group may occupy hydrophobic pockets, while chloro groups form halogen bonds .
  • QSAR models : Correlate substituent electronegativity (e.g., Cl, F) with IC50 values in enzyme inhibition assays .

Advanced: What reaction conditions optimize yields in halogen-rich imidazo[1,2-a]pyridine syntheses?

Condition Optimal Parameters Impact on Yield
Temperature80–100°C for cyclization stepsPrevents side reactions
CatalystPd(OAc)2 for cross-couplingIncreases C-3 functionalization efficiency
SolventToluene for Friedel-Crafts alkylationMinimizes decomposition
Protecting groupsBoc for amine intermediatesAvoids undesired N-alkylation

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